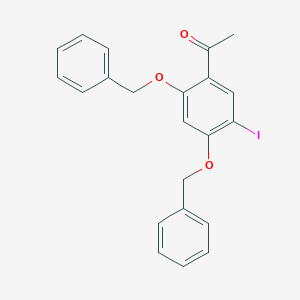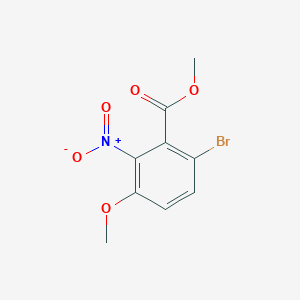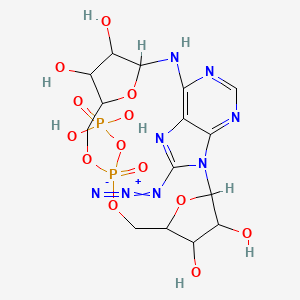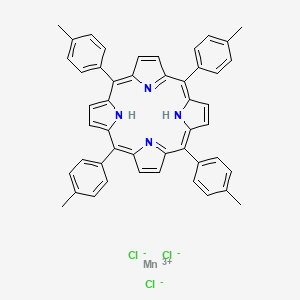
1-(2,4-Bis(benzyloxy)-5-iodophenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Bis(benzyloxy)-5-iodophenyl)ethanone is an organic compound with the molecular formula C22H19IO3 It is characterized by the presence of two benzyloxy groups and an iodine atom attached to a phenyl ring, along with an ethanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Bis(benzyloxy)-5-iodophenyl)ethanone typically involves multiple steps. One common method starts with the iodination of a suitable precursor, followed by the introduction of benzyloxy groups through nucleophilic substitution reactions. The final step involves the formation of the ethanone group via Friedel-Crafts acylation. The reaction conditions often require the use of strong acids or bases, along with specific solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,4-Bis(benzyloxy)-5-iodophenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids.
Reduction: The iodine atom can be reduced to form the corresponding phenyl derivative.
Substitution: The benzyloxy groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the benzyloxy groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce phenyl derivatives.
Applications De Recherche Scientifique
1-(2,4-Bis(benzyloxy)-5-iodophenyl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 1-(2,4-Bis(benzyloxy)-5-iodophenyl)ethanone exerts its effects depends on its interaction with molecular targets. The benzyloxy groups and iodine atom can interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. The ethanone group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2,4-Bis(benzyloxy)phenyl)ethanone: Lacks the iodine atom, which can significantly alter its reactivity and applications.
1-(2,4-Bis(benzyloxy)-6-hydroxyphenyl)ethanone:
Uniqueness
1-(2,4-Bis(benzyloxy)-5-iodophenyl)ethanone is unique due to the presence of the iodine atom, which can enhance its reactivity and enable specific interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C22H19IO3 |
|---|---|
Poids moléculaire |
458.3 g/mol |
Nom IUPAC |
1-[5-iodo-2,4-bis(phenylmethoxy)phenyl]ethanone |
InChI |
InChI=1S/C22H19IO3/c1-16(24)19-12-20(23)22(26-15-18-10-6-3-7-11-18)13-21(19)25-14-17-8-4-2-5-9-17/h2-13H,14-15H2,1H3 |
Clé InChI |
FTHDUAGDHUXYBM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=C(C=C1OCC2=CC=CC=C2)OCC3=CC=CC=C3)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-fluorophenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12341720.png)
![Urea, N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N'-(phenylmethyl)-](/img/structure/B12341724.png)

![[Carboxy-(5-chloro-1-benzothiophen-3-yl)methyl]-(ethoxymethyl)-oxophosphanium](/img/structure/B12341743.png)
![(5E)-5-[(4-nitrophenyl)methylidene]-2-(thiophen-2-yl)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one](/img/structure/B12341750.png)






![2-cyano-N-methyl-N-((3R,4R)-4-methyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)acetamide](/img/structure/B12341777.png)
![Zirconium, dichloro[(h5-2,4-cyclopentadien-1-ylidene)(diphenylmethylene)[(4a,4b,8a,9a-h)-9H-fluoren-9-ylidene]]-](/img/structure/B12341786.png)
